Adenosine 3',5'-Cyclic Methylphosphonate vs. cAMP: Absolute Resistance to Phosphodiesterase Hydrolysis
Adenosine 3',5'-cyclic methylphosphonate is completely resistant to hydrolysis by phosphodiesterases (PDEs), unlike natural cAMP which is rapidly degraded. This differentiation is absolute: cAMP-Me is not a substrate for PDE, whereas cAMP is efficiently hydrolyzed to 5'-AMP [1]. This property stems from the replacement of the phosphodiester oxygen with a methyl group, creating a kinetically stable P-C bond that cannot be cleaved by PDEs .
| Evidence Dimension | PDE Substrate Susceptibility |
|---|---|
| Target Compound Data | Not a substrate (no hydrolysis detected) |
| Comparator Or Baseline | Natural cAMP (efficiently hydrolyzed) |
| Quantified Difference | Qualitative difference: absolute resistance vs. rapid degradation |
| Conditions | In vitro PDE assay (purified enzyme) |
Why This Matters
This ensures that observed cellular effects are not confounded by rapid degradation, providing a stable, long-lasting probe for studying cAMP-dependent processes.
- [1] Fujihashi T, Ogata T, Ohkuma T, Endo T, Kaji A. Synthesis and Biological Action of a New Cyclic AMP Analogue. Nucleosides and Nucleotides. 1992;11(2-4):295-310. View Source
